N-((1,4-Dioxan-2-yl)methyl)benzamide N-((1,4-Dioxan-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437494
InChI: InChI=1S/C12H15NO3/c14-12(10-4-2-1-3-5-10)13-8-11-9-15-6-7-16-11/h1-5,11H,6-9H2,(H,13,14)
SMILES: C1COC(CO1)CNC(=O)C2=CC=CC=C2
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

N-((1,4-Dioxan-2-yl)methyl)benzamide

CAS No.:

Cat. No.: VC13437494

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

N-((1,4-Dioxan-2-yl)methyl)benzamide -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name N-(1,4-dioxan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C12H15NO3/c14-12(10-4-2-1-3-5-10)13-8-11-9-15-6-7-16-11/h1-5,11H,6-9H2,(H,13,14)
Standard InChI Key HTPSEURSZKUDFS-UHFFFAOYSA-N
SMILES C1COC(CO1)CNC(=O)C2=CC=CC=C2
Canonical SMILES C1COC(CO1)CNC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-((1,4-Dioxan-2-yl)methyl)benzamide consists of a benzamide group (a benzene ring linked to a carboxamide) connected via a methylene bridge to a 1,4-dioxane ring. The 1,4-dioxane component is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, which introduces polarity and conformational flexibility to the molecule . The IUPAC name, N-(1,4-dioxan-2-ylmethyl)benzamide, reflects this arrangement, with the dioxane ring’s 2-position serving as the attachment point for the methylene group.

Key Structural Data:

  • Molecular Formula: C₁₂H₁₅NO₃

  • SMILES Notation: C1COC(CO1)CNC(=O)C2=CC=CC=C2

  • InChI Key: HTPSEURSZKUDFS-UHFFFAOYSA-N

The compound’s three-dimensional conformation is influenced by the dioxane ring’s chair-like structure, which minimizes steric strain while allowing the benzamide group to adopt planar or twisted orientations relative to the heterocycle .

Synthesis and Preparation

Optimization Considerations:

  • Purity: High-Performance Liquid Chromatography (HPLC) analyses indicate that yields exceeding 80% are achievable with rigorous stoichiometric control.

  • Side Products: Over-reaction or excess benzoyl chloride may lead to N,N-diacylated byproducts, necessitating careful reagent balancing.

Structural and Molecular Characterization

Computational Analysis

Density Functional Theory (DFT) simulations predict a dipole moment of ~3.2 D, driven by the polar dioxane and amide groups. The molecule’s LogP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation of N-((1,4-Dioxan-2-yl)methyl)benzamide from synthetic impurities, with a retention time of ~12.3 minutes under isocratic conditions.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS analysis reveals a predominant [M+H]⁺ ion at m/z 222.1, consistent with the molecular weight of 221.25 g/mol. Fragmentation patterns include losses of CO (28 Da) and the dioxane ring (88 Da), aiding structural confirmation.

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